molecular formula C8H12N2O3 B1413161 tert-butyl 4-hydroxy-1H-pyrazole-1-carboxylate CAS No. 1394947-77-3

tert-butyl 4-hydroxy-1H-pyrazole-1-carboxylate

Cat. No.: B1413161
CAS No.: 1394947-77-3
M. Wt: 184.19 g/mol
InChI Key: JONQFHXWXAHHHX-UHFFFAOYSA-N
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Description

Tert-butyl 4-hydroxy-1H-pyrazole-1-carboxylate: is a chemical compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 of the ring. This particular compound is characterized by the presence of a hydroxyl group (-OH) at the 4-position and a tert-butyl ester group at the 1-position of the pyrazole ring.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with commercially available 4-hydroxy-1H-pyrazole.

  • Esterification Reaction: The hydroxyl group of 4-hydroxy-1H-pyrazole is esterified using tert-butyl chloroformate in the presence of a base such as triethylamine.

  • Reaction Conditions: The reaction is usually carried out in anhydrous solvents like dichloromethane or tetrahydrofuran at temperatures ranging from 0°C to room temperature.

Industrial Production Methods:

  • Batch Process: In an industrial setting, the reaction is often conducted in a batch process to ensure precise control over reaction conditions and product quality.

  • Purification: The crude product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity.

Types of Reactions:

  • Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO₃) or Dess-Martin periodinane.

  • Reduction: The pyrazole ring can undergo reduction reactions, although this is less common.

  • Substitution: The pyrazole ring can participate in electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.

Common Reagents and Conditions:

  • Oxidation: Chromium trioxide (CrO₃) in acetic acid, Dess-Martin periodinane in dichloromethane.

  • Substitution: Electrophiles such as bromine or iodine in the presence of a Lewis acid catalyst.

Major Products Formed:

  • Oxidation Products: 4-hydroxy-1H-pyrazole-1-carboxylate derivatives with carbonyl groups.

  • Substitution Products: Halogenated pyrazole derivatives.

Scientific Research Applications

Chemistry: Tert-butyl 4-hydroxy-1H-pyrazole-1-carboxylate is used as a building block in the synthesis of various pyrazole derivatives, which are important in medicinal chemistry. Biology: Pyrazole derivatives have been studied for their biological activities, including antimicrobial, antifungal, and anticancer properties. Medicine: Some pyrazole derivatives are used in the development of pharmaceuticals for treating various diseases. Industry: The compound is used in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism by which tert-butyl 4-hydroxy-1H-pyrazole-1-carboxylate exerts its effects depends on its specific derivatives and applications

Molecular Targets and Pathways Involved:

  • Enzymes: Some pyrazole derivatives inhibit enzymes involved in metabolic pathways.

  • Receptors: Pyrazole derivatives can bind to receptors and modulate their activity.

  • DNA: Certain pyrazole derivatives can intercalate with DNA, affecting gene expression.

Comparison with Similar Compounds

  • Indazole: Another five-membered heterocyclic compound with two nitrogen atoms.

  • Pyrazine: A six-membered heterocyclic compound with two nitrogen atoms at positions 1 and 4.

  • Isoxazole: A five-membered heterocyclic compound with one oxygen atom and two nitrogen atoms.

Uniqueness:

  • Tert-butyl 4-hydroxy-1H-pyrazole-1-carboxylate: is unique due to its specific substitution pattern, which influences its reactivity and biological activity compared to other pyrazole derivatives.

Properties

IUPAC Name

tert-butyl 4-hydroxypyrazole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O3/c1-8(2,3)13-7(12)10-5-6(11)4-9-10/h4-5,11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JONQFHXWXAHHHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C=N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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